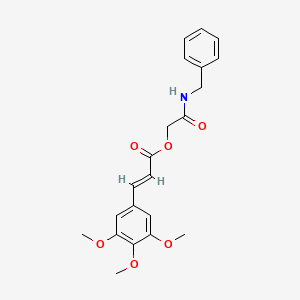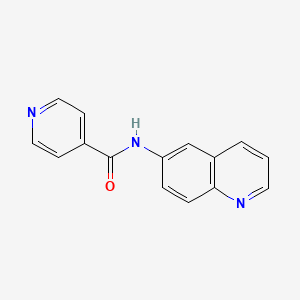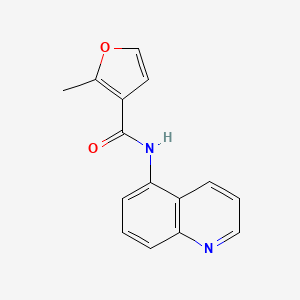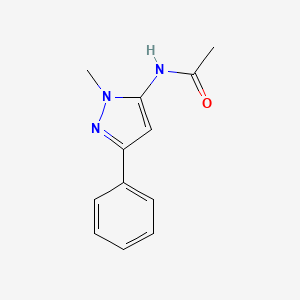
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It is a pyrazolone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition can lead to the reduction of these symptoms.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been found to have biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10). It also has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its relatively low cost, easy availability, and ability to be synthesized through different methods. Its limitations include its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide. These include:
1. Further investigation of its potential applications in the treatment of various inflammatory and pain-related conditions.
2. Study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anticancer agent.
4. Study of its potential as an antimicrobial agent.
5. Investigation of its potential as an antioxidant agent.
6. Study of its potential as a drug delivery system.
7. Investigation of its potential as a diagnostic tool for various diseases.
In conclusion, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. It has been found to have biochemical and physiological effects on the body, including the reduction of inflammatory mediators and oxidative stress markers. Its advantages and limitations for lab experiments have been identified, and several future directions for its study have been proposed.
Métodos De Síntesis
The synthesis of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide can be achieved through different methods, including the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine with acetic anhydride, acetyl chloride, or acetic acid in the presence of a catalyst. Other methods include the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-ol with acetyl chloride or acetic anhydride.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been studied for its potential applications in different fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Propiedades
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)13-12-8-11(14-15(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKTGMZNDMANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
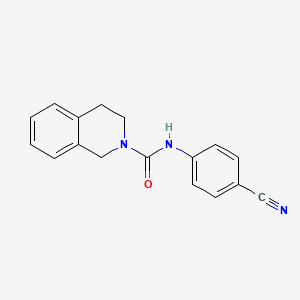
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)

